molecular formula C11H11F3 B1390582 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 1204295-76-0

5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1390582
CAS No.: 1204295-76-0
M. Wt: 200.2 g/mol
InChI Key: WRARIAWAMPJVOY-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydronaphthalene ring. The trifluoromethyl group, known for its strong electron-withdrawing properties, significantly influences the chemical behavior and applications of the compound. This compound finds relevance in various fields, including pharmaceuticals, agrochemicals, and materials science.

Safety and Hazards

Trifluoromethyl-containing compounds can be hazardous. For example, they can cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with care, and appropriate safety measures should be taken when working with these compounds .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals , and it is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Biochemical Analysis

Biochemical Properties

1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in the compound can form strong interactions with enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to changes in the biochemical pathways where these enzymes are involved, affecting overall cellular metabolism .

Cellular Effects

The effects of 1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain signaling pathways, leading to altered gene expression profiles. This modulation can result in changes in cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of 1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound can result in toxic or adverse effects, such as liver damage or altered metabolic function. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within different tissues can affect its overall biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator under controlled conditions.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow strategies to streamline the synthesis and ensure scalability . These methods often involve the use of cesium fluoride as the primary fluorine source, facilitating the rapid generation of trifluoromethylated intermediates.

Chemical Reactions Analysis

Types of Reactions: 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can produce various trifluoromethylated aromatic compounds.

Comparison with Similar Compounds

Uniqueness: 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the combination of the trifluoromethyl group and the tetrahydronaphthalene ring. This structure imparts distinct electronic and steric properties, making it particularly valuable in applications requiring enhanced stability and specific reactivity profiles .

Properties

IUPAC Name

5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRARIAWAMPJVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232796
Record name 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204295-76-0
Record name 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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